molecular formula C13H15BCl2O3 B6301224 3,4-Dichloro-2-formylphenylboronic acid pinacol ester CAS No. 2121514-14-3

3,4-Dichloro-2-formylphenylboronic acid pinacol ester

Cat. No.: B6301224
CAS No.: 2121514-14-3
M. Wt: 301.0 g/mol
InChI Key: FQSOZPYVDGILMO-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-formylphenylboronic acid pinacol ester is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both formyl and boronic ester functional groups makes it a versatile intermediate in various synthetic applications.

Mechanism of Action

Target of Action

The primary targets of 3,4-Dichloro-2-formylphenylboronic acid pinacol ester, also known as 2,3-dichloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, are typically carbon-based compounds that participate in carbon-carbon bond forming reactions . This compound is often used as a reagent in the Suzuki–Miyaura coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boron atom in the compound transfers a formally nucleophilic organic group to a palladium atom . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

They are usually bench stable, easy to purify, and often commercially available . The increased stability also rises new challenges, considering the removal of the boron moiety at the end of a sequence if required .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond through the Suzuki–Miyaura cross-coupling reaction . This allows for the synthesis of a wide variety of organic compounds .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the rate of hydrolysis for different phenylboronic pinacol esters is slower when strong electron-donor groups, rather than mild electron-donor groups, are linked in para position to the boronic moiety on the aromatic ring . Additionally, at physiological pH, the reaction is markedly faster .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-2-formylphenylboronic acid pinacol ester typically involves the esterification of 3,4-dichloro-2-formylphenylboronic acid with pinacol. This reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction scheme is as follows:

[ \text{3,4-Dichloro-2-formylphenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One common approach is to use continuous flow reactors, which allow for better control over reaction conditions and can handle larger quantities of reactants. The use of catalysts to enhance the reaction rate and yield is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2-formylphenylboronic acid pinacol ester can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms.

Major Products Formed

    Oxidation: 3,4-Dichloro-2-carboxyphenylboronic acid pinacol ester.

    Reduction: 3,4-Dichloro-2-hydroxymethylphenylboronic acid pinacol ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Dichloro-2-formylphenylboronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Investigated for its potential use in the development of enzyme inhibitors and other therapeutic agents.

    Industry: Utilized in the production of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 3-Formylphenylboronic acid pinacol ester
  • 4-Formylphenylboronic acid pinacol ester
  • 2,6-Dichloro-3-formylphenylboronic acid

Uniqueness

3,4-Dichloro-2-formylphenylboronic acid pinacol ester is unique due to the presence of both chlorine atoms and a formyl group on the phenyl ring. This combination of functional groups provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis. The chlorine atoms can be selectively substituted, and the formyl group can undergo various transformations, offering multiple pathways for chemical modification.

Properties

IUPAC Name

2,3-dichloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BCl2O3/c1-12(2)13(3,4)19-14(18-12)9-5-6-10(15)11(16)8(9)7-17/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSOZPYVDGILMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BCl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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